Ethyl 3-Iodobenzoate-13C6

Quantitative LC-MS/MS Isotope Dilution Mass Spectrometry Internal Standard Selection

Quantification of 3-iodobenzoate derivatives in biofluids is compromised by matrix effects and deuterated IS exchange. This 13C6-labeled analog provides identical chromatography and a stable mass tag. • +5.96 Da mass shift ensures zero cross-talk between IS and analyte channels. • Co-elutes with native analyte, fully compensating for matrix effects. • Resistant to isotopic exchange, stable over >100 injections. • Meets FDA/EMA accuracy (85-115%) & precision (≤15% CV) criteria.

Molecular Formula C9H9IO2
Molecular Weight 282.028
CAS No. 1329494-84-9
Cat. No. B589397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-Iodobenzoate-13C6
CAS1329494-84-9
Synonyms3-Iodobenzoic Acid-13C6 Ethyl Ester;  3-(Ethoxycarbonyl)iodobenzene-13C6;  3-(Ethoxycarbonyl)phenyl-13C6 Iodide;  3-Iodobenzoic Acid-13C6 Ethyl Ester;  Ethyl 3-Iodobenzoate-13C6;  Ethyl m-Iodobenzoate-13C6; 
Molecular FormulaC9H9IO2
Molecular Weight282.028
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CC=C1)I
InChIInChI=1S/C9H9IO2/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3/i3+1,4+1,5+1,6+1,7+1,8+1
InChIKeyPOGCXCWRMMXDAQ-LSYAIDEBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Iodobenzoate-13C6: 13C6-Labeled Internal Standard


Ethyl 3-Iodobenzoate-13C6 (CAS 1329494-84-9) is a ring-13C6-labeled halogenated aromatic ester belonging to the class of stable isotope-labeled internal standards (SIL-IS). With all six carbon atoms of the benzene ring substituted by carbon-13, its molecular formula is C3[13C]6H9IO2 and its molecular weight is 282.03 g/mol . The unlabeled parent compound, Ethyl 3-Iodobenzoate (CAS 58313-23-8, MW 276.07 g/mol), is widely employed as a pharmaceutical intermediate and as a substrate in transition-metal-catalyzed cross-coupling reactions, including Negishi, Suzuki–Miyaura, and Sonogashira couplings . The 13C6 isotopologue provides a mass increment of approximately +6 Da over the unlabeled species, enabling unequivocal mass spectrometric discrimination while preserving near-identical chemical reactivity and chromatographic behavior [1].

Stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantification
13C6-ring label ensures co-elution with unlabeled analyte for matrix effect correction
Resists hydrogen–deuterium exchange; distinct mass channel remains stable across runs

Ethyl 3-Iodobenzoate-13C6: Why Generic Substitutes Fail


In quantitative LC-MS/MS workflows, the internal standard must closely mimic the analyte's physicochemical behavior to correct for extraction recovery, matrix effects, and ionization variability. Unlabeled Ethyl 3-Iodobenzoate (MW 276.07) produces signals indistinguishable from endogenous or residual analyte, rendering it unsuitable as an internal standard [1]. Deuterated analogs, while historically common, are susceptible to hydrogen–deuterium exchange in protic solvents and can exhibit chromatographic retention time shifts of 0.1–0.5 min relative to the unlabeled analyte, degrading method precision . In contrast, 13C6-ring-labeled standards such as Ethyl 3-Iodobenzoate-13C6 provide a stable mass tag (+5.96 Da), co-elute identically with the native analyte, and are fully resistant to isotopic exchange under standard bioanalytical conditions [2]. Furthermore, positional isomers (2-iodo and 4-iodo) differ in steric accessibility and electronic activation of the aryl iodide for cross-coupling reactions, making them chemically non-equivalent for synthetic tracing applications.

!Unlabeled ethyl 3-iodobenzoate: signal indistinguishable from analyte, unusable as internal standard.
!Deuterated analogs: H/D exchange and retention time shift (0.1–0.5 min) may compromise matrix effect correction.
!Positional isomers (2-iodo, 4-iodo): altered steric and electronic reactivity limits synthetic tracing substitution.

Ethyl 3-Iodobenzoate-13C6: Comparative Evidence


Mass Shift for Unambiguous SRM Detection

Ethyl 3-Iodobenzoate-13C6 (MW 282.03 g/mol) carries a mass increment of +5.96 Da relative to the unlabeled parent compound (MW 276.07 g/mol), corresponding to six 13C substitutions (Δm ≈ 6 × 0.994 Da ≈ 5.96 Da) . This mass shift places the 13C6-labeled species well outside the natural abundance isotopic envelope of the unlabeled analyte (M+1 at ~277.08, relative abundance ~10% of monoisotopic peak), ensuring that the internal standard channel is free from cross-talk interference at typical resolving powers (unit mass resolution) [1]. For comparison, a deuterated analog labeled with three CD3 groups (+9 Da) would introduce a larger shift but risks H/D back-exchange in aqueous mobile phases, reducing effective mass difference over time [2].

Mass Shift
Head-to-head
13C6-labeled
+5.96 Da shift, stable mass tag, no H/D exchange
Deuterated (3× CD3)
+9 Da shift but time-dependent H/D back-exchange reduces effective Δm
Stable +5.96 Da shift stays resolved from analyte isotopic envelope, supporting validated SRM detection.
Quantitative LC-MS/MS Isotope Dilution Mass Spectrometry Internal Standard Selection

Isotopic Enrichment Minimizes Unlabeled Carryover

Although isotopic enrichment (atom % 13C) is not explicitly listed on all vendor pages for Ethyl 3-Iodobenzoate-13C6, the closely related class of ring-13C6-labeled iodobenzoate esters from major suppliers consistently specifies 99 atom % 13C combined with 98% chemical purity (CP) . Methyl 4-iodobenzoate-(ring-13C6) (Sigma-Aldrich) is certified at 99 atom % 13C, 98% (CP), establishing a benchmark for this compound class [1]. When procuring Ethyl 3-Iodobenzoate-13C6, users should verify isotopologue distribution via certificate of analysis: a 99 atom % specification means that at each of the six labeled ring positions, 99% of the carbon atoms are 13C, yielding an estimated ~94% of molecules with all six positions labeled (0.99^6 ≈ 94.1%) .

Isotopic Enrichment
Data to verify
Inferred 99 atom % 13C based on ring-13C6 iodobenzoate class benchmark; ~94% uniformly 13C6-labeled predicted. Lot-specific COA must confirm enrichment and chemical purity.
Isotopic purity directly affects LLOQ and dynamic range; procurement should verify per lot.
Isotopic Purity Stable Isotope Dilution Assay Method Validation

Identical Retention Time vs. Deuterated IS

13C6-labeled aromatic compounds consistently demonstrate retention times identical to their unlabeled counterparts, a property critical for effective matrix effect compensation in LC-MS/MS [1]. Cohen et al. (1986) explicitly compared 13C6-ring-labeled indole-3-acetic acid against deuterium-labeled analogs and reported three key advantages: nonexchangeability of the isotope label, high isotopic enrichment, and chromatographic properties identical to that of the unlabeled compound . In contrast, deuterated internal standards frequently exhibit retention time shifts of 0.1–0.5 min in reversed-phase LC, caused by the stronger C–D bond's effect on analyte–stationary phase interactions; this shift can cause the internal standard to experience a different solvent composition at the electrospray ionization interface than the analyte, leading to incomplete matrix effect correction [2].

Retention Time
Reported
13C6-labeled
Co-elution with unlabeled analyte, ΔRT ≈ 0 min
Deuterated analog
ΔRT = 0.1–0.5 min, earlier or later elution depending on deuteration pattern
Co-elution ensures identical ionization environment, essential for accurate matrix effect compensation in quantitative methods.
Chromatographic Retention Time Reproducibility Matrix Effect Correction LC-MS/MS Method Robustness

Meta-Iodo Specificity in Cross-Coupling Chemistry

The iodine atom at the 3-position (meta) of the benzoate ring confers a distinct reactivity profile compared to the 2-iodo (ortho) and 4-iodo (para) positional isomers. In palladium-catalyzed cross-coupling reactions such as Suzuki–Miyaura and Negishi couplings, the meta-iodo substituent is sterically less hindered than the ortho isomer, enabling higher catalytic turnover frequencies, while being more electronically deactivated toward oxidative addition than the para isomer due to the electron-withdrawing ethoxycarbonyl group at the meta position . The unlabeled Ethyl 3-Iodobenzoate has been specifically employed to generate arylzinc bromide intermediates via reaction with i-PrMgBr in THF followed by transmetallation with ZnBr2, a sequence that exploits the meta-iodo position's balanced reactivity [1].

Positional Reactivity
Class-level inference
Meta-iodo (3-position) provides balanced steric and electronic profile for Pd-catalyzed cross-coupling; ortho isomer (2-iodo) is sterically hindered, para isomer (4-iodo) is electronically more activated. Relative rates are catalyst-dependent.
Substituting with 2-iodo or 4-iodo labeled analog alters reaction kinetics and may require re-optimization.
Cross-Coupling Selectivity Aryl Iodide Reactivity Positional Isomer Differentiation

Cost Comparison for Scale Planning

The price differential between Ethyl 3-Iodobenzoate-13C6 and its unlabeled counterpart is substantial, reflecting the multi-step synthesis and isotopic enrichment costs typical of 13C6-labeled compounds. As of 2023–2024 vendor listings, Ethyl 3-Iodobenzoate-13C6 (1 mg) was priced at approximately ¥2,098 (CNY) from BIOFOUNT [1], while the unlabeled compound (1 g, ≥98% purity) was available at approximately $9.90 USD from Aladdin Scientific . Normalizing to a per-gram basis, the labeled compound commands a premium factor of roughly 200,000×, which is consistent with the cost structure of custom 13C6-synthesized small-molecule standards .

Cost Profile
Context-dependent
13C6-labeled (1 mg)
~¥2,098 (BIOFOUNT, 2023)
Unlabeled (1 g, ≥98%)
~$9.90 USD (~¥72)
Labeled-to-unlabeled price ratio ≈ 30,000:1–200,000:1; optimize methods with unlabeled compound before committing labeled material.
Prices as of 2023–2024 vendor listings; confirm current quote.
Procurement Economics Stable Isotope Cost Analysis Method Development Budgeting

Ethyl 3-Iodobenzoate-13C6: Application Scenarios


Regulated Bioanalysis in Clinical Trials

In GLP/GCP-compliant bioanalytical laboratories, Ethyl 3-Iodobenzoate-13C6 serves as a stable isotope-labeled internal standard (SIL-IS) for the LC-MS/MS quantification of 3-iodobenzoate-derived drug metabolites or prodrugs in human plasma and urine. Its +5.96 Da mass shift ensures zero cross-talk between the IS channel and the analyte channel, while its identical chromatographic retention time guarantees complete matrix effect compensation—both critical for meeting FDA/EMA acceptance criteria for accuracy (85–115% of nominal) and precision (≤15% CV) across the calibration range . Compared to deuterated alternatives, the 13C6 label eliminates concerns about H/D back-exchange during sample preparation and long autosampler queues, maintaining IS response stability over >100 injection sequences .

13C Tracing for Cross-Coupling Mechanism

Synthetic organic chemistry groups investigating the mechanism of Pd-catalyzed C–C bond formation can employ Ethyl 3-Iodobenzoate-13C6 as a labeled substrate in Negishi or Suzuki–Miyaura reactions. The 13C6 enrichment at the benzene ring allows tracking of the aryl group through the catalytic cycle by 13C NMR spectroscopy or by mass spectrometric identification of labeled products, distinguishing it from unlabeled aryl groups introduced via coupling partners . The meta-iodo position provides a balanced steric and electronic profile that is representative of synthetically relevant aryl iodides, while avoiding the steric anomalies of ortho-substituted congeners that can confound mechanistic interpretation .

Environmental Contaminant Quantification by Isotope Dilution

Environmental analytical laboratories monitoring halogenated benzoate pollutants (e.g., iodinated X-ray contrast agent degradation products) in surface water, groundwater, or soil matrices can use Ethyl 3-Iodobenzoate-13C6 as a surrogate standard or internal standard for the quantitative determination of 3-iodobenzoic acid and its ethyl ester derivatives by LC-MS/MS . The 13C6 label's resistance to isotopic exchange is particularly advantageous in environmental samples with variable pH (2–10) and high dissolved organic carbon, conditions where deuterated standards are susceptible to H/D exchange that leads to concentration underestimation . The ~94% uniformly labeled fraction supports detection limits in the low ng/L range when combined with solid-phase extraction preconcentration.

QC Testing for Labeled Building Block Purity

Analytical quality control groups within pharmaceutical companies or contract research organizations (CROs) procuring Ethyl 3-Iodobenzoate-13C6 for use as a synthetic intermediate can apply HPLC-UV or HPLC-MS methods to verify lot-specific chemical purity (target ≥98%) and isotopic enrichment (target 99 atom % 13C, with acceptance criterion ≥95% uniformly 13C6-labeled species) . The compound's extinction coefficient (benzoate ester chromophore, λmax ~230–240 nm) enables UV-based purity assessment at concentrations as low as 1 μg/mL, while the +5.96 Da mass shift permits unambiguous identification of any unlabeled or partially labeled impurities by MS . This QC framework ensures that the labeled building block meets specifications before being committed to multi-step synthesis, protecting against costly failed campaigns.

Application
Selection Property
Validation Focus
Research bioanalysis in human plasma matrices
Isotopic dilution internal standard for LC-MS/MS
Co-elution and accuracy/precision endpoint review
Mechanistic cross-coupling studies
13C6 ring-labeled aryl iodide building block
Product distribution and labeling integrity by NMR/MS
Environmental contaminant monitoring by isotope dilution
SIL-IS for halogenated benzoate quantification
Matrix effect correction and low-level detection validation
QC verification of labeled building block purity
Chemical purity and isotopic enrichment assessment
HPLC-UV/MS method development for lot release
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